2,4-Dibromobenzohydrazide
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Overview
Description
2,4-Dibromobenzohydrazide is an organic compound with the molecular formula C7H6Br2N2O It is a derivative of benzohydrazide, where two bromine atoms are substituted at the 2nd and 4th positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromobenzohydrazide typically involves the reaction of 2,4-dibromobenzoyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of azides or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
2,4-Dibromobenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antifungal and antibacterial properties.
Industry: It is used in the development of new materials and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism by which 2,4-Dibromobenzohydrazide exerts its effects is primarily through its interaction with biological molecules. It targets specific enzymes and proteins, disrupting their normal function. For instance, its antifungal activity is attributed to its ability to inhibit the synthesis of essential fungal cell wall components .
Comparison with Similar Compounds
2,4-Dibromo-N’-(5-bromo-2-hydroxybenzylidene)benzohydrazide (SB-AF-1002): This compound has shown significant antifungal activity and is structurally similar to 2,4-Dibromobenzohydrazide.
4-Bromo-N’-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide (D13): Another derivative with potent antifungal properties.
Uniqueness: this compound is unique due to its specific bromine substitutions, which confer distinct chemical reactivity and biological activity compared to other benzohydrazide derivatives
Properties
Molecular Formula |
C7H6Br2N2O |
---|---|
Molecular Weight |
293.94 g/mol |
IUPAC Name |
2,4-dibromobenzohydrazide |
InChI |
InChI=1S/C7H6Br2N2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12) |
InChI Key |
XOAHTOQIWOEHLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)C(=O)NN |
Origin of Product |
United States |
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